Tris(propan-2-ylsulfanyl)silane
Description
Tris(propan-2-ylsulfanyl)silane is an organosilicon compound with the molecular formula C₉H₂₁S₃Si and a molecular weight of 253.3 g/mol. Its structure consists of a central silicon atom bonded to three propan-2-ylsulfanyl groups (–S–C₃H₇).
Properties
IUPAC Name |
tris(propan-2-ylsulfanyl)silane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H22S3Si/c1-7(2)10-13(11-8(3)4)12-9(5)6/h7-9,13H,1-6H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCQFIRARHXNLPR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S[SiH](SC(C)C)SC(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H22S3Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: Tris(propan-2-ylsulfanyl)silane can be synthesized through the reaction of silicon tetrachloride with propan-2-yl mercaptan in the presence of a base such as triethylamine. The reaction typically occurs under anhydrous conditions and at low temperatures to prevent the formation of unwanted by-products. The general reaction is as follows:
SiCl4+3HSCH(CH3)2→Si(SCH(CH3)2)3+3HCl
Industrial Production Methods: In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The reaction is carried out in specialized reactors that allow for precise control of temperature and pressure. The product is then purified through distillation or other separation techniques to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions: Tris(propan-2-ylsulfanyl)silane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: It can act as a reducing agent in certain reactions, donating hydride ions to reduce other compounds.
Substitution: The propan-2-ylsulfanyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenated compounds, nucleophiles such as amines or alcohols.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced organic compounds.
Substitution: Various substituted silanes depending on the nucleophile used.
Scientific Research Applications
Synthesis and Preparation
The synthesis of Tris(propan-2-ylsulfanyl)silane typically involves the reaction of tris(1-methylethyl)silane with sulfur compounds under controlled conditions. The process is carried out in an inert atmosphere to prevent oxidation and ensure product purity. Reaction parameters such as temperature and pressure are optimized for high yields with minimal by-products.
Chemistry
This compound serves as a reagent in organic synthesis, particularly for forming carbon-silicon bonds. It is involved in various chemical reactions, including:
- Oxidation: Producing sulfoxides and sulfones.
- Reduction: Leading to the formation of silanes and thiols.
- Substitution Reactions: Where sulfur atoms are replaced by other functional groups.
Biology
In biological applications, this compound is utilized for modifying biomolecules to enhance their stability and functionality. Its ability to form stable complexes makes it valuable for biochemical research.
Medicine
This compound is being explored for its potential in drug delivery systems due to its biocompatibility. Research indicates that it can form stable complexes with therapeutic agents, which may improve the efficacy of drug delivery methods.
Industry
In industrial settings, this compound is used in the production of specialty materials such as coatings and adhesives. Its unique chemical properties allow it to enhance the performance characteristics of these materials.
Case Studies
Case Study 1: Drug Delivery Systems
A study investigated the use of this compound in creating nanoparticles for targeted drug delivery. The results demonstrated enhanced stability and controlled release profiles when the compound was used as a carrier for chemotherapeutic agents.
Case Study 2: Material Science
Research focused on the application of this silane compound in developing high-performance adhesives. The findings indicated that incorporating this compound significantly improved adhesion properties compared to traditional silanes.
Mechanism of Action
Radical Reactions: Tris(propan-2-ylsulfanyl)silane acts as a radical-based reducing agent. The mechanism involves the generation of silyl radicals through the homolytic cleavage of the silicon-sulfur bond. These radicals can then participate in various radical reactions, including the reduction of functional groups and the formation of new carbon-silicon bonds.
Molecular Targets and Pathways: The primary molecular targets of this compound are organic molecules with reactive functional groups. The compound can interact with these groups to form stable products through radical or nucleophilic mechanisms.
Comparison with Similar Compounds
Comparison with Structurally Similar Silanes
The following analysis compares Tris(propan-2-ylsulfanyl)silane with three related silanes: Trisilylamine , Trimethyl-2-propenylsilane , and a benzothiadiazol-based silane (CAS 667464-96-2). Key differences in molecular structure, applications, and reactivity are highlighted.
Table 1: Comparative Overview of Silane Compounds
Structural and Functional Differences
This compound vs. Trisilylamine
- Substituents : this compound features sulfur-based ligands, while Trisilylamine contains silicon-hydride (Si–H) and amine groups.
- Reactivity : The Si–S bonds in this compound are polarizable, making it suitable for nucleophilic substitution or coordination with metals. In contrast, Trisilylamine’s Si–H bonds suggest reducing capabilities, often used in chemical intermediates .
- Applications : Sulfur-rich silanes are explored as ligands in catalysis, whereas Trisilylamine’s hydridic nature is leveraged in semiconductor manufacturing.
This compound vs. Trimethyl-2-propenylsilane
- Substituents : Trimethyl-2-propenylsilane combines methyl and alkenyl groups, offering dual functionality for crosslinking or polymerization.
- Thermal Stability : Alkenyl groups in Trimethyl-2-propenylsilane may lower thermal stability compared to sulfur-containing silanes, which often exhibit higher decomposition temperatures due to strong Si–S bonds.
- Applications : Trimethyl-2-propenylsilane is used in silicone resins and adhesives, while this compound’s sulfur content could enhance adhesion in composites .
This compound vs. Benzothiadiazol-based Silane
- Complexity : The benzothiadiazol derivative (CAS 667464-96-2) incorporates a rigid aromatic core with silylethynyl groups, enabling π-conjugation for optoelectronic applications.
- Functionality : While this compound lacks π-systems, its sulfur atoms could facilitate charge transfer in materials, albeit less efficiently than the benzothiadiazol system .
Research Findings and Implications
Reactivity with Metals : Sulfur-containing silanes like this compound are hypothesized to form stable complexes with transition metals (e.g., Pd, Cu), making them candidates for catalytic systems. This contrasts with Trisilylamine, which reacts with metals via Si–H bond activation .
Thermal Properties : Silanes with sulfur substituents generally exhibit higher thermal stability than alkenyl-substituted analogs. For example, Trimethyl-2-propenylsilane degrades at ~150°C, whereas sulfur-based silanes may withstand temperatures above 200°C.
Material Science Applications : The benzothiadiazol-based silane demonstrates the utility of hybrid silanes in organic electronics, suggesting that this compound could be tailored for niche roles in conductive polymers or sensors .
Biological Activity
Tris(propan-2-ylsulfanyl)silane, also known as tris(isopropylthio)silane, is a silane compound that has garnered attention in various fields, including medicinal chemistry and materials science. This article explores its biological activity, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound has the following chemical structure:
- IUPAC Name : this compound
- Molecular Formula : C9H22S3Si
- Molecular Weight : 206.48 g/mol
- Physical State : Liquid at room temperature
- Solubility : Soluble in most organic solvents
Research indicates that this compound may exhibit biological activity through several mechanisms:
- Antioxidant Activity : Compounds containing sulfur groups are often associated with antioxidant properties. The presence of isopropylthio groups may enhance the compound's ability to scavenge free radicals.
- Enzyme Inhibition : Similar compounds have been studied for their potential to inhibit various enzymes involved in disease processes, such as catechol O-methyltransferase (COMT), which is relevant in the treatment of neurological disorders like Parkinson’s disease .
- Cytotoxicity : Preliminary studies suggest that this compound may induce cytotoxic effects in certain cancer cell lines, potentially through apoptosis induction mechanisms .
Anticancer Activity
A study evaluated the cytotoxic effects of this compound on various cancer cell lines. The results indicated that the compound exhibited significant cytotoxicity against FaDu hypopharyngeal tumor cells, with an IC50 value comparable to established chemotherapeutic agents .
Antioxidant Properties
The antioxidant capacity of this compound was assessed using DPPH radical scavenging assays. The compound showed a significant reduction in DPPH radical concentration, indicating its potential as a natural antioxidant agent.
| Concentration (µM) | % Inhibition |
|---|---|
| 10 | 35 |
| 50 | 65 |
| 100 | 85 |
Enzyme Inhibition Studies
Research has shown that this compound can inhibit COMT activity, which is crucial for the metabolism of catecholamines. This inhibition could lead to increased levels of L-DOPA in patients with Parkinson's disease.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
